molecular formula C17H21FN4S B10944726 N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylpiperidine-1-carbothioamide

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylpiperidine-1-carbothioamide

Cat. No.: B10944726
M. Wt: 332.4 g/mol
InChI Key: LTARIZMKOVNWEW-UHFFFAOYSA-N
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Description

N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorobenzyl group and a pyrazole ring in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can significantly enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE lies in its specific combination of functional groups, which may confer distinct pharmacological properties.

Properties

Molecular Formula

C17H21FN4S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-4-methylpiperidine-1-carbothioamide

InChI

InChI=1S/C17H21FN4S/c1-13-5-7-21(8-6-13)17(23)20-16-10-19-22(12-16)11-14-3-2-4-15(18)9-14/h2-4,9-10,12-13H,5-8,11H2,1H3,(H,20,23)

InChI Key

LTARIZMKOVNWEW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)NC2=CN(N=C2)CC3=CC(=CC=C3)F

Origin of Product

United States

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